Gemcitabine monophosphate disodium salt is a nucleoside analog and a chemotherapeutic agent derived from gemcitabine. It is primarily used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers. The compound is classified as a pyrimidine 2'-deoxyribonucleoside, which plays a significant role in nucleic acid metabolism and has been extensively studied for its therapeutic applications in oncology and molecular biology .
The chemical structure of gemcitabine monophosphate disodium salt can be represented by its IUPAC name: disodium; [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate. Its CAS number is 1638288-31-9, and it can be found in various chemical databases such as PubChem and DrugBank .
The synthesis of gemcitabine monophosphate disodium salt involves the phosphorylation of gemcitabine. This process is typically catalyzed by deoxycytidine kinase, which facilitates the addition of a phosphate group to the hydroxyl group at the 5' position of gemcitabine.
Gemcitabine monophosphate disodium salt has a complex molecular structure characterized by its pyrimidine base and sugar moiety. The molecular formula is with a molecular weight of approximately 385.17 g/mol.
The compound exhibits specific structural features:
Gemcitabine monophosphate undergoes several critical reactions in biological systems:
These reactions are facilitated by various kinases within the cell:
The mechanism of action of gemcitabine monophosphate disodium salt involves its role as a nucleoside metabolic inhibitor. Upon entering cancer cells:
Data from studies indicate that this mechanism significantly contributes to its efficacy as an anticancer agent .
Relevant data includes melting points and solubility metrics that are crucial for formulation in pharmaceutical applications .
Gemcitabine monophosphate disodium salt has diverse applications in scientific research:
This compound's unique properties make it a valuable tool in both research and clinical settings, contributing significantly to advancements in cancer treatment strategies.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3